Benzo[d][1,3]dioxol-5-yl carbonochloridate
Description
Evolution of Aryl Carbonochloridates as Key Synthetic Intermediates
Aryl carbonochloridates, also known as aryl chloroformates, are a class of organic compounds that have long been indispensable in synthetic chemistry. acs.org Their evolution as key intermediates is rooted in their high reactivity and versatility. Historically, the synthesis of these compounds relied on the reaction of phenols with the highly toxic phosgene (B1210022) gas. justia.comkobe-u.ac.jp This method, while effective, posed significant safety hazards.
Modern advancements have led to the development of safer phosgene surrogates, such as triphosgene (B27547) (a solid) and diphosgene (a liquid), which can generate phosgene in situ, minimizing risks. justia.comkobe-u.ac.jp Another innovative approach involves the photo-on-demand synthesis of chloroformates from chloroform (B151607), which serves as both a reagent and a solvent, offering a much safer alternative. organic-chemistry.org
The primary utility of aryl carbonochloridates stems from their role as efficient acylating agents. They are widely used in the synthesis of a variety of important functional groups and compounds.
Key applications include:
Synthesis of Carbonates and Carbamates: They react readily with alcohols and amines to form unsymmetrical carbonates and carbamates, respectively. These moieties are crucial components of many pharmaceuticals and polymers. organic-chemistry.org
Protecting Groups: The benzyloxycarbonyl (Cbz or Z) group, introduced using benzyl (B1604629) chloroformate, is a classic example of an amine protecting group that is fundamental in peptide synthesis.
Synthesis of Other Carboxylic Acid Derivatives: Aryl carbonochloridates can be transformed into esters and other derivatives, serving as activated forms of carbonic acid. researchgate.net
The table below summarizes the evolution of synthetic methods for aryl carbonochloridates.
| Method | Reagents | Advantages | Disadvantages |
| Traditional Method | Phenol (B47542), Phosgene (COCl₂) | High reactivity, cost-effective | Use of extremely toxic gas |
| Phosgene Surrogates | Phenol, Triphosgene or Diphosgene | Increased safety, easier handling | Still involves toxic intermediates |
| Modern Methods | Alcohol, Chloroform (CHCl₃), UV light, O₂ | Avoids toxic phosgene, in situ generation | Requires specialized equipment |
These intermediates are crucial for constructing C-O and C-N bonds, making them foundational tools in the synthesis of complex organic molecules.
Distinctive Role of the Benzo[d]ontosight.aicureffi.orgdioxole Moiety in Chemical Research
The benzo[d] ontosight.aicureffi.orgdioxole functional group, also known as the methylenedioxyphenyl (MDP) group, is a prominent structural motif found in a vast number of natural and synthetic compounds. ontosight.aiwikipedia.org This moiety consists of a benzene (B151609) ring fused to a five-membered dioxole ring, a feature that imparts unique chemical and biological properties to the parent molecule. ontosight.ai
The benzo[d] ontosight.aicureffi.orgdioxole ring is an integral component of many natural products, including the antioxidant sesamol (B190485), the alkaloid piperine (B192125) (from black pepper), and the precursor safrole (from sassafras oil). wikipedia.orgnih.gov In medicinal chemistry, this scaffold is present in a range of pharmaceuticals, such as the antidepressant Paroxetine and the erectile dysfunction drug Tadalafil. wikipedia.org Its prevalence is due to several key factors:
Metabolic Modulation: The MDP group is a well-known inhibitor of cytochrome P450 (CYP) enzymes. cureffi.orgnih.gov This property is famously exploited in pesticide formulations, where MDP-containing compounds like piperonyl butoxide act as synergists, preventing the insect's enzymes from breaking down the primary insecticide and thus increasing its potency. cureffi.org In drug design, this same property can be used to modulate a drug's metabolism, potentially increasing its bioavailability and duration of action, although it also raises concerns about drug-drug interactions. cureffi.org
Structural Scaffold: The rigid, planar structure of the benzo[d] ontosight.aicureffi.orgdioxole group makes it an excellent scaffold for designing molecules that can bind to specific biological targets. It serves as a key building block in the synthesis of complex alkaloids and other pharmacologically active agents. rsc.org
Electronic Properties: The two oxygen atoms in the dioxole ring act as electron-donating groups, increasing the electron density of the attached benzene ring. This influences the molecule's reactivity and its ability to participate in various chemical transformations and biological interactions. ontosight.ai
Recent research has highlighted the versatility of this moiety in creating novel compounds with diverse applications, from plant growth regulators to anticancer agents. nih.govnih.gov For instance, derivatives have been designed as potent auxin receptor agonists to promote root growth in crops. nih.govfrontiersin.org
The table below showcases several important compounds containing the benzo[d] ontosight.aicureffi.orgdioxole moiety and their respective roles.
| Compound | Class | Primary Role/Application |
| Sesamol | Natural Product | Antioxidant, synthetic precursor. nih.gov |
| Piperine | Natural Alkaloid | Bioavailability enhancer, component of pepper. nih.gov |
| Tadalafil | Pharmaceutical | PDE5 inhibitor for treating erectile dysfunction. wikipedia.org |
| Paroxetine | Pharmaceutical | Selective serotonin (B10506) reuptake inhibitor (SSRI) antidepressant. wikipedia.org |
| Piperonyl Butoxide | Agrochemical | Insecticide synergist by inhibiting P450 enzymes. cureffi.org |
| Stiripentol | Pharmaceutical | Antiepileptic drug. mdpi.com |
Current Landscape of Research on Benzo[d]ontosight.aicureffi.orgdioxol-5-yl Carbonochloridate (B8618190) Chemistry
Benzo[d] ontosight.aicureffi.orgdioxol-5-yl carbonochloridate is primarily derived from sesamol (3,4-methylenedioxyphenol), a natural phenolic compound. nih.govgoogle.com The synthesis typically involves the reaction of sesamol with phosgene or a phosgene equivalent. This reagent serves as an activated form of sesamol, enabling its facile incorporation into more complex structures.
Current research leverages this compound as a key intermediate for synthesizing a variety of target molecules, particularly those with potential biological activity. Its primary application is in the formation of carbamates, carbonates, and related derivatives. For example, the reaction of Benzo[d] ontosight.aicureffi.orgdioxol-5-yl carbonochloridate with various amines is a straightforward method to produce a library of N-substituted (1,3-benzodioxol-5-yl)carbamates. These structures are of significant interest in drug discovery due to the prevalence of the carbamate (B1207046) linkage and the benzo[d] ontosight.aicureffi.orgdioxole scaffold in bioactive molecules. ontosight.ai
While direct research publications focusing solely on Benzo[d] ontosight.aicureffi.orgdioxol-5-yl carbonochloridate are specialized, its utility is evident in the broader context of synthesizing derivatives of benzo[d] ontosight.aicureffi.orgdioxole. Research efforts are often directed at the final products synthesized from this intermediate rather than the intermediate itself. These synthetic targets span a wide range of applications.
The table below outlines the primary synthetic transformations and applications involving Benzo[d] ontosight.aicureffi.orgdioxol-5-yl carbonochloridate.
| Reaction Type | Reactant | Product Class | Potential Applications of Products |
| Carbamoylation | Primary/Secondary Amines | N-Aryl Carbamates | Pharmaceuticals, agrochemicals. ontosight.ai |
| Carbonate Formation | Alcohols/Phenols | Aryl Carbonates | Polymer chemistry, fine chemical synthesis. |
| Acylation | Organometallic Reagents | Aryl Ketones | Synthetic intermediates for complex molecules. libretexts.org |
| Esterification | Carboxylic Acids | Mixed Anhydrides | Activated species for further reactions. |
The current landscape indicates that Benzo[d] ontosight.aicureffi.orgdioxol-5-yl carbonochloridate is a valuable, albeit specialized, tool for chemists. Its role is to provide an efficient pathway to molecules containing the pharmacologically and biologically significant benzo[d] ontosight.aicureffi.orgdioxole moiety, contributing to the development of new chemical entities in medicine and agriculture.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-benzodioxol-5-yl carbonochloridate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO4/c9-8(10)13-5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGXWXVOKIDGIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Mechanistic Studies of Benzo D 1 2 Dioxol 5 Yl Carbonochloridate
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is the primary mode of reaction for Benzo[d] mdpi.combyjus.comdioxol-5-yl carbonochloridate (B8618190). This process involves the replacement of the chloride leaving group by a nucleophile. The general mechanism for this class of compounds is a two-step addition-elimination pathway. masterorganicchemistry.comlibretexts.org In this mechanism, the nucleophile first attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. brainly.comyoutube.com Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion. libretexts.org
S_N_2 Type Reaction Pathways for Carbonochloridates
The reactions of aryl carbonochloridates are often described as following an associative S_N_2-type mechanism. rsc.org This terminology is used to highlight that the reaction is a bimolecular process where the nucleophile associates with the substrate in the rate-determining step. mdpi.com Unlike a classical S_N_2 reaction at a saturated carbon, the reaction of carbonochloridates proceeds through a distinct tetrahedral intermediate. youtube.comlibretexts.org The transition state is characterized by a significant degree of bond formation between the nucleophile and the carbonyl carbon. rsc.org Studies on related compounds, such as phenyl chloroformate, indicate a concerted displacement mechanism for reactions like methanolysis and aminolysis. rsc.org
Addition of the nucleophile: The nucleophile attacks the carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate.
Elimination of the leaving group: The lone pair of electrons on the oxygen atom reforms the π-bond, and the chloride ion is expelled as the leaving group.
Influence of Nucleophile Structure and Steric Hindrance on Reactivity
The structure and properties of the nucleophile play a critical role in the reactivity of Benzo[d] mdpi.combyjus.comdioxol-5-yl carbonochloridate. The rate of reaction is highly dependent on the nucleophilicity of the attacking species. Stronger nucleophiles will react more rapidly. For instance, amines react with chloroformates to form carbamates, while alcohols yield carbonate esters. wikipedia.org
Steric hindrance, arising from the spatial arrangement of atoms, can significantly impede the rate of reaction. wikipedia.org Bulky nucleophiles will approach the electrophilic carbonyl carbon more slowly, leading to a decrease in reaction rate. numberanalytics.com Similarly, steric congestion around the carbonyl group of the carbonochloridate, although less pronounced in the case of the relatively planar benzo[d] mdpi.combyjus.comdioxole moiety, could also influence reactivity. In reactions involving sterically hindered substrates, such as the formation of certain carbamates, the steric bulk can make the reaction more challenging. nih.govresearchgate.net
Role of the Leaving Group (Chloride) in Reaction Efficiency
The efficiency of the nucleophilic acyl substitution reaction is heavily dependent on the ability of the leaving group to depart. The chloride ion is an excellent leaving group because it is the conjugate base of a strong acid, hydrochloric acid (HCl). byjus.com Its ability to stabilize a negative charge makes the second step of the addition-elimination mechanism, the expulsion of the leaving group, favorable. libretexts.org The high reactivity of acid chlorides, including carbonochloridates, is directly attributed to the excellent leaving group ability of the chloride ion. libretexts.orgyoutube.com This contrasts with other carboxylic acid derivatives, such as amides, which have poor leaving groups and are consequently much less reactive. byjus.com
Kinetic and Thermodynamic Aspects of Carbonochloridate Reactivity
The study of reaction kinetics and thermodynamics provides quantitative insight into the reactivity of carbonochloridates. These studies often involve analyzing the effects of different substrates and solvents on the reaction rate.
Kinetic Analysis of Reactions with Various Substrates
The benzo[d] mdpi.combyjus.comdioxole group is generally considered to be electron-donating, which would suggest that Benzo[d] mdpi.combyjus.comdioxol-5-yl carbonochloridate might be slightly less reactive than phenyl chloroformate, but more reactive than aryl chloroformates with strongly electron-donating groups like p-methoxy.
Solvent Effects on Reaction Rates and Mechanistic Shifts
Solvent properties have a profound effect on the rates and mechanisms of reactions involving carbonochloridates. The solvolysis of aryl chloroformates has been extensively studied using the extended Grunwald-Winstein equation, which relates the reaction rate to the solvent's nucleophilicity (NT) and ionizing power (YCl). mdpi.com
log(k/k₀) = lN_T + mY_Cl
For phenyl chloroformate, the sensitivity to solvent nucleophilicity (l) is high (around 1.66-1.68), while the sensitivity to solvent ionizing power (m) is moderate (around 0.56-0.57). nih.gov This indicates a mechanism with a high degree of nucleophilic participation from the solvent in the rate-determining step, consistent with the bimolecular addition-elimination pathway. It is expected that Benzo[d] mdpi.combyjus.comdioxol-5-yl carbonochloridate would exhibit similar sensitivities.
Kinetic solvent isotope effects (KSIEs), such as the ratio of reaction rates in methanol (B129727) (kMeOH) to deuterated methanol (kMeOD), have been used to probe the reaction mechanism. For aryl chloroformates, KSIE values are typically in the range of 2.1 to 2.5, suggesting the involvement of general-base catalysis by a second solvent molecule in the transition state. rsc.orgmdpi.comacs.org
The following interactive table presents the specific rates of solvolysis for the related compound, phenyl chloroformate, in various solvent systems at 25.0 °C, illustrating the impact of the solvent on reactivity.
| Solvent | k (s-1) |
|---|---|
| 100% Ethanol | 1.03 x 10-5 |
| 90% Ethanol | 1.01 x 10-4 |
| 80% Ethanol | 2.57 x 10-4 |
| 100% Methanol | 1.01 x 10-4 |
| 90% Acetone | 6.41 x 10-5 |
| 80% Acetone | 3.78 x 10-4 |
| 97% TFE | 1.10 x 10-3 |
Data sourced from studies on phenyl chloroformate and is intended to be illustrative of the behavior of aryl carbonochloridates. TFE = 2,2,2-Trifluoroethanol.
In highly ionizing and poorly nucleophilic solvents, a shift in the reaction mechanism towards a more dissociative or S_N_1-like pathway can occur for some chloroformates, though for aryl chloroformates, the bimolecular pathway is generally dominant across a wide range of solvents. nih.gov
Thermodynamic Driving Forces for Product Formation
The reactions of Benzo[d] acs.orgosti.govdioxol-5-yl carbonochloridate, like other acyl chlorides, are generally characterized by a strong thermodynamic driving force favoring the formation of products. This favorability stems from the high reactivity of the carbonochloridate functional group and the stability of the resulting products and byproducts. The primary thermodynamic considerations include the formation of a stable leaving group and the generation of strong, stable bonds in the final products.
The energetics for the chlorination of various carboxylic acids to form acyl chlorides, a reverse process, show positive enthalpies of reaction, indicating that the formation of the acyl chloride is endothermic. youtube.com Consequently, the reverse reaction—the conversion of an acyl chloride to a more stable derivative—is thermodynamically favorable and exothermic.
| General Reaction | Reactant 1 | Reactant 2 | Typical Product | Typical ΔH (Enthalpy Change) | Thermodynamic Favorability |
|---|---|---|---|---|---|
| Esterification | Acyl Chloride | Alcohol | Ester + HCl | Exothermic | Favorable |
| Amidation | Acyl Chloride | Amine | Amide + HCl | Exothermic | Favorable |
| Hydrolysis | Acyl Chloride | Water | Carboxylic Acid + HCl | Exothermic | Favorable |
Computational Chemistry and Molecular Modeling Investigations
Computational chemistry provides powerful tools for investigating the reactivity and reaction mechanisms of molecules like Benzo[d] acs.orgosti.govdioxol-5-yl carbonochloridate at an atomic level. These in silico methods allow for the detailed study of transient species and reaction pathways that are often difficult to observe experimentally.
Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation
Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure and energetics of molecules, making it invaluable for elucidating reaction pathways. For reactions involving Benzo[d] acs.orgosti.govdioxol-5-yl carbonochloridate, DFT calculations can be employed to map the potential energy surface, identifying the lowest energy path from reactants to products.
Researchers can use DFT to model competing reaction mechanisms, such as a concerted S_N2-like displacement, a stepwise addition-elimination pathway, or an S_N1-like ionization mechanism. nih.govnih.gov By calculating the energies of reactants, products, and, crucially, any intermediates and transition states, the viability of each pathway can be assessed. For instance, the solvolysis of similar chloroformates has been shown to proceed via a bimolecular addition-elimination (A_N + D_N) process, where the initial addition of the nucleophile is the rate-determining step. nih.gov DFT calculations can confirm this by showing a lower activation energy barrier for the formation of a tetrahedral intermediate compared to the barrier for direct C-Cl bond cleavage (an S_N1-like process). researchgate.net These computational studies provide detailed insights into the geometry of the transition states and the flow of electrons throughout the reaction. osti.govnih.gov
Molecular Dynamics Simulations of Carbonochloridate Reactivity
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into reaction kinetics and the influence of the surrounding environment, such as solvent effects. nih.gov While traditional MD simulations use non-reactive force fields, the development of reactive force fields (like ReaxFF) allows for the modeling of chemical reactions, including bond formation and cleavage. researcher.lifenih.govresearchgate.net
An MD simulation of Benzo[d] acs.orgosti.govdioxol-5-yl carbonochloridate could involve placing the molecule in a simulation box with solvent molecules and a nucleophile. The simulation would then track the atomic trajectories over time. mdpi.com This approach can reveal how solvent molecules arrange around the reactant, how the nucleophile approaches the carbonyl carbon, and the subsequent conformational changes that lead to the transition state and product formation. rsc.org Such simulations are particularly useful for understanding how factors like solvent polarity and hydrogen bonding influence the reaction rate and mechanism, complementing the static picture provided by DFT calculations.
Quantum Chemical Studies on Transition States and Intermediates
The transition state is a fleeting, high-energy arrangement of atoms at the peak of the reaction energy barrier that is fundamentally unobservable through direct experimental means. mit.edu Quantum chemical methods, particularly DFT, are essential for characterizing the structure and energy of these critical species. acs.org For the reaction of Benzo[d] acs.orgosti.govdioxol-5-yl carbonochloridate, these calculations can precisely determine the geometry of the transition state, including the lengths of the partially formed and partially broken bonds.
For a stepwise addition-elimination mechanism, a key intermediate is the tetrahedral species formed by the nucleophilic attack on the carbonyl carbon. nih.gov Quantum chemical calculations can confirm the existence of this intermediate by showing that it corresponds to a local minimum on the potential energy surface. Furthermore, the transition states leading to and from this intermediate can be located and characterized. Analysis of the vibrational frequencies calculated for a proposed transition state structure is a critical step; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net
Prediction of Reactivity and Selectivity via In Silico Methods
In silico methods are increasingly used to predict the outcome of chemical reactions, saving time and resources in experimental settings. For a molecule like Benzo[d] acs.orgosti.govdioxol-5-yl carbonochloridate, computational tools can predict its reactivity towards a range of nucleophiles and the selectivity of its reactions. rsc.org
By comparing the DFT-calculated activation energy barriers for reactions with different nucleophiles, one can predict which reaction will proceed fastest. Similarly, if a molecule has multiple reactive sites, computational models can predict which site is more likely to react (regioselectivity). nih.gov This is achieved by calculating the activation barriers for attack at each site; the pathway with the lower barrier is predicted to be the major one. researchgate.net
Beyond DFT, more advanced in silico approaches include the development of Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms. rsc.org These models are trained on large datasets of known reactions and can predict outcomes for new, unstudied molecules based on their structural and electronic properties. Such predictive tools are becoming increasingly important for chemical synthesis planning and the discovery of new reaction pathways. mit.edu
| Computational Method | Primary Application | Key Insights Provided | Example for Carbonochloridate |
|---|---|---|---|
| Density Functional Theory (DFT) | Reaction Pathway Elucidation | Energies of reactants, products, intermediates, and transition states. | Determining if the mechanism is stepwise addition-elimination or concerted S_N2. |
| Molecular Dynamics (MD) | Studying Dynamic and Solvent Effects | Atomic motion over time, reaction trajectories, role of solvent molecules. | Simulating the approach of a water molecule to the carbonyl carbon in an aqueous solution. |
| Quantum Chemical Analysis | Characterization of Transient Species | Precise geometry and vibrational frequencies of transition states and intermediates. | Confirming the tetrahedral structure of the addition intermediate. |
| In Silico Predictive Models | Prediction of Reactivity and Selectivity | Reaction outcomes, regioselectivity, comparison of reaction rates. | Predicting whether the compound reacts faster with methanol or ethanol. |
Applications of Benzo D 1 2 Dioxol 5 Yl Carbonochloridate As a Versatile Synthetic Building Block
Formation of Carbamate (B1207046) Derivatives
Benzo[d] google.comresearchgate.netdioxol-5-yl carbonochloridate (B8618190), as an activated derivative of carbonic acid, is a reagent primarily used for the introduction of the benzo[d] google.comresearchgate.netdioxol-5-yloxycarbonyl moiety onto nucleophiles. Its reactivity is analogous to other well-known chloroformates like benzyl (B1604629) chloroformate (Cbz-Cl).
Synthesis of N-Substituted Carbamates from Amines
The reaction of a chloroformate with a primary or secondary amine is a standard and highly efficient method for the formation of a carbamate functional group. wikipedia.org In this reaction, the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This is followed by the elimination of a chloride ion to form the stable carbamate linkage. wikipedia.org
The general transformation is as follows:
Reactants : Benzo[d] google.comresearchgate.netdioxol-5-yl carbonochloridate and a primary or secondary amine (R¹R²NH).
Product : The corresponding N-substituted benzo[d] google.comresearchgate.netdioxol-5-yl carbamate.
Byproduct : Hydrogen chloride (HCl), which is typically neutralized by the addition of a non-nucleophilic base (e.g., triethylamine, pyridine (B92270), or sodium carbonate) to drive the reaction to completion. wikipedia.org
While specific examples with detailed yields for Benzo[d] google.comresearchgate.netdioxol-5-yl carbonochloridate are not prevalent in the literature, the reaction is expected to proceed under standard conditions similar to those used for other aryl chloroformates.
General Reaction Scheme for Carbamate Formation
Figure 1: General reaction of Benzo[d] google.comresearchgate.netdioxol-5-yl carbonochloridate with an amine to yield an N-substituted carbamate.
Application as a Reagent for Nitrogen Protecting Group Installation
Carbamates are one of the most widely used protecting groups for amines in multi-step organic synthesis due to their stability and the variety of conditions available for their removal. masterorganicchemistry.commasterorganicchemistry.com Common examples include the Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and Fmoc (fluorenylmethyloxycarbonyl) groups. masterorganicchemistry.com
The benzo[d] google.comresearchgate.netdioxol-5-yloxycarbonyl group, installed by Benzo[d] google.comresearchgate.netdioxol-5-yl carbonochloridate, can function as a nitrogen protecting group. The key characteristics of a protecting group are its ease of installation, its stability under various reaction conditions, and its selective removal.
Installation : As described in 4.1.1, the group is installed via reaction with the chloroformate in the presence of a base.
Stability & Cleavage : By analogy to the Cbz group, which features a benzyl ether linkage, the benzo[d] google.comresearchgate.netdioxol-5-yloxycarbonyl group would likely be stable to mildly acidic and basic conditions. Its removal might be achievable under conditions that cleave aryl esters or ethers, such as strong acid, strong base, or potentially hydrogenolysis, although specific methodologies for this particular group are not well-documented.
Regio- and Stereoselective Carbamatation in Complex Molecular Architectures
The use of Benzo[d] google.comresearchgate.netdioxol-5-yl carbonochloridate for regio- or stereoselective reactions in complex molecules has not been specifically reported. In general, achieving regioselectivity in molecules with multiple amine functionalities depends on factors like steric hindrance and the nucleophilicity of the different amino groups. A less sterically hindered primary amine would typically react faster than a more hindered secondary amine. Stereoselectivity would be a factor if the amine or the reagent were chiral, which is not the case for this particular achiral reagent.
Synthesis of Carbonate Esters
Intermolecular Reactions for Diaryl and Mixed Carbonates
In a reaction analogous to carbamate formation, chloroformates react with alcohols or phenols to produce carbonate esters. wikipedia.org When Benzo[d] google.comresearchgate.netdioxol-5-yl carbonochloridate reacts with another phenol (B47542) (Ar-OH), the product is an unsymmetrical diaryl carbonate. Reaction with an aliphatic alcohol (R-OH) would yield a mixed aryl-alkyl carbonate.
This reaction typically requires a base, such as pyridine or sodium hydroxide, to deprotonate the alcohol/phenol, forming a more nucleophilic alkoxide/phenoxide, which then attacks the chloroformate. vedantu.com
General Reaction Scheme for Carbonate Ester Formation
Figure 2: General reaction of Benzo[d] google.comresearchgate.netdioxol-5-yl carbonochloridate with a phenol to yield a diaryl carbonate.
While this represents a fundamental reactivity pattern for chloroformates, specific studies detailing substrate scope and yields for Benzo[d] google.comresearchgate.netdioxol-5-yl carbonochloridate in the synthesis of diaryl or mixed carbonates are not available.
Intramolecular Cyclization for Cyclic Carbonate Scaffolds
The synthesis of cyclic carbonates typically involves the reaction of a difunctional molecule, such as a 1,2- or 1,3-diol, with a carbonylating agent like phosgene (B1210022) or its equivalents, or the reaction of an epoxide with carbon dioxide. rsc.orgresearchgate.netspecificpolymers.com Benzo[d] google.comresearchgate.netdioxol-5-yl carbonochloridate is a monofunctional electrophile and, as such, is not a direct precursor for forming a cyclic carbonate scaffold via an intramolecular reaction. There is no evidence in the scientific literature to suggest its use as a reagent to facilitate the intramolecular cyclization of diols into cyclic carbonates.
Participation in Advanced Coupling and Derivatization Reactions
Benzo[d] rsc.orgnih.govdioxol-5-yl carbonochloridate serves as a versatile synthetic building block in a variety of advanced organic transformations. Its unique structure, combining the reactive chloroformate group with the biologically significant benzo[d] rsc.orgnih.govdioxole moiety, allows for its participation in sophisticated coupling and derivatization reactions. These reactions are crucial for the construction of complex molecular architectures, including the formation of new carbon-carbon bonds and the introduction of diverse functional groups.
Cross-Coupling Reactions for C-C Bond Formation (e.g., Ni/Photoredox Catalysis)
The development of novel cross-coupling methodologies has revolutionized the synthesis of complex organic molecules. One such powerful strategy involves the use of dual nickel and photoredox catalysis for the formation of C-C bonds. While specific examples detailing the use of Benzo[d] rsc.orgnih.govdioxol-5-yl carbonochloridate in this context are not extensively documented in publicly available literature, the general reactivity of chloroformates in Ni/photoredox-catalyzed reactions provides a strong precedent for its potential applications. nih.govacs.org
These reactions typically enable the coupling of unactivated C(sp³)–H bonds with chloroformates, leading to the formation of esters. nih.gov This transformation is significant as it allows for the direct functionalization of simple alkanes and other feedstock chemicals under mild conditions. nih.gov The proposed catalytic cycle for such a reaction involves the oxidative addition of the chloroformate to a Ni(0) complex. Concurrently, a photoredox catalyst, upon excitation by visible light, facilitates the generation of a carbon-centered radical from a C-H bond. This radical then engages with the nickel center, and subsequent reductive elimination forms the C-C bond and regenerates the active catalysts. researchgate.netresearchgate.net
Given this mechanism, Benzo[d] rsc.orgnih.govdioxol-5-yl carbonochloridate could theoretically be employed to couple the benzo[d] rsc.orgnih.govdioxole moiety with a wide range of alkyl groups derived from unactivated hydrocarbons. This would provide a direct and efficient route to novel esters containing the pharmacologically important benzo[d] rsc.orgnih.govdioxole scaffold. The site selectivity of the C-H functionalization is often predictable based on bond dissociation energies and polar effects, allowing for a degree of control over the reaction outcome. nih.gov
Table 1: Potential Ni/Photoredox Cross-Coupling Reaction with Benzo[d] rsc.orgnih.govdioxol-5-yl carbonochloridate
| Feature | Description |
| Reaction Type | Cross-coupling for C-C bond formation |
| Catalysis | Dual Nickel and Photoredox Catalysis |
| Substrates | Benzo[d] rsc.orgnih.govdioxol-5-yl carbonochloridate and an unactivated C(sp³)–H partner (e.g., cycloalkane) |
| Potential Product | Alkyl benzo[d] rsc.orgnih.govdioxole-5-carboxylate |
| Significance | Direct functionalization of simple hydrocarbons with the benzo[d] rsc.orgnih.govdioxole moiety under mild conditions. |
Derivatization for Functional Group Transformations
The benzo[d] rsc.orgnih.govdioxole nucleus is a common structural motif in a vast array of natural products and synthetic compounds with diverse biological activities. Consequently, the derivatization of this core structure is of significant interest for the development of new therapeutic agents and other functional molecules. Benzo[d] rsc.orgnih.govdioxol-5-yl carbonochloridate, with its reactive chloroformate group, is an excellent starting material for a variety of functional group transformations.
The chloroformate moiety can readily react with nucleophiles such as alcohols, amines, and thiols to form carbonates, carbamates, and thiocarbonates, respectively. These reactions allow for the introduction of a wide range of substituents at the 5-position of the benzo[d] rsc.orgnih.govdioxole ring, enabling the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.
Furthermore, the benzo[d] rsc.orgnih.govdioxole ring itself can undergo various transformations. For instance, electrophilic aromatic substitution reactions can be employed to introduce additional functional groups onto the aromatic ring. The synthesis of new 1,3-benzodioxole (B145889) derivatives often involves multi-step reaction sequences, including nitration, reduction, bromination, and diazotization, starting from commercially available materials like piperonylic acid. researchgate.net These derivatization strategies provide access to a diverse range of substituted benzo[d] rsc.orgnih.govdioxole building blocks that can be used in the synthesis of more complex molecules. researchgate.netnajah.edu
Table 2: Examples of Functional Group Transformations from Benzo[d] rsc.orgnih.govdioxole Derivatives
| Starting Material | Reagents and Conditions | Product | Transformation |
| Benzo[d] rsc.orgnih.govdioxol-5-yl carbonochloridate | Alcohol (R-OH), Base | Benzo[d] rsc.orgnih.govdioxol-5-yl alkyl carbonate | Chloroformate to Carbonate |
| Benzo[d] rsc.orgnih.govdioxol-5-yl carbonochloridate | Amine (R-NH₂), Base | N-Alkyl-benzo[d] rsc.orgnih.govdioxol-5-yl carbamate | Chloroformate to Carbamate |
| 6-bromobenzo[d] rsc.orgnih.govdioxol-5-yl)methanol | 1. CBr₄/PPh₃, DCM; 2. NaN₃, MeOH | 5-(azidomethyl)-6-bromobenzo[d] rsc.orgnih.govdioxole | Alcohol to Azide |
| Piperonylic acid | 1. Esterification; 2. Nitration; 3. Reduction; 4. Bromination | Various substituted benzo[d] rsc.orgnih.govdioxoles | Multi-step derivatization |
Role in Total Synthesis of Complex Bioactive Molecules and Natural Product Analogs
The benzo[d] rsc.orgnih.govdioxole moiety is a key structural feature in numerous biologically active natural products, particularly in the class of benzylisoquinoline alkaloids. The rigid and planar nature of this group, along with its electronic properties, often plays a crucial role in the interaction of these molecules with their biological targets. Consequently, synthetic strategies that efficiently incorporate the benzo[d] rsc.orgnih.govdioxole unit are of paramount importance in the total synthesis of these complex molecules and their analogs.
A notable example is the unified total synthesis of a series of benzo[d] rsc.orgnih.govdioxole-type benzylisoquinoline alkaloids, including aporphines like (S)-(+)-ovigerine and (S)-(+)-N-formylovigerine, coptisines such as tetrahydrocoptisine (B1682497) and coptisine (B600270) bromide, and dibenzopyrrocoline analogues. rsc.orgresearchgate.net The synthetic strategy for these complex molecules often relies on the use of building blocks already containing the benzo[d] rsc.orgnih.govdioxole core.
The synthesis of these alkaloids showcases the versatility of the benzo[d] rsc.orgnih.govdioxole scaffold in advanced organic synthesis. Key steps in these total syntheses can include Pd-catalyzed arylation to construct the core framework, Noyori asymmetric hydrogenation for stereocontrol, and other strategic reactions like the Bischler-Napieralski reaction and N-arylation. rsc.orgresearchgate.net The ability to pre-install the benzo[d] rsc.orgnih.govdioxole moiety and carry it through a multi-step synthesis highlights its stability and importance as a foundational structural element.
The development of synthetic analogs of natural products containing the benzo[d] rsc.orgnih.govdioxole ring is also an active area of research. For example, analogs of the antiepileptic drug stiripentol, which features a 1,3-benzodioxole ring, have been synthesized to explore their potential as inhibitors of lactate (B86563) dehydrogenase. mdpi.com These efforts underscore the continued importance of the benzo[d] rsc.orgnih.govdioxole unit in medicinal chemistry and drug discovery.
Table 3: Bioactive Molecules Containing the Benzo[d] rsc.orgnih.govdioxole Moiety
| Compound Name | Class of Compound | Biological Relevance/Application |
| (S)-(+)-Ovigerine | Aporphine Alkaloid | Natural Product |
| (S)-(+)-N-Formylovigerine | Aporphine Alkaloid | Natural Product |
| Tetrahydrocoptisine | Coptisine Alkaloid | Natural Product |
| Coptisine Bromide | Coptisine Alkaloid | Natural Product |
| Stiripentol | Antiepileptic Drug | Treatment of Dravet's syndrome |
Advanced Analytical and Spectroscopic Characterization in Research of Benzo D 1 2 Dioxol 5 Yl Carbonochloridate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of benzo[d] ijcmas.comresearchgate.netdioxole derivatives. Through various NMR experiments, researchers can map the proton and carbon frameworks of a molecule, providing deep insight into its atomic arrangement. nih.govresearchgate.net
Proton NMR (¹H NMR) spectroscopy allows for the identification and analysis of the hydrogen atoms within a molecule. For derivatives of benzo[d] ijcmas.comresearchgate.netdioxole, the ¹H NMR spectrum exhibits characteristic signals that are indicative of the core structure.
A key feature is the signal for the methylene (B1212753) protons of the dioxole ring (O-CH₂-O), which typically appears as a distinct singlet in the range of δ 5.8 to 6.1 ppm. ijcmas.commdpi.comworldresearchersassociations.com The aromatic protons on the benzodioxole ring present a characteristic spin system, often an ABX-type system, with signals generally appearing between δ 6.5 and 7.6 ppm. mdpi.comnajah.edu The specific chemical shifts and coupling constants of these aromatic protons provide crucial information about the substitution pattern on the benzene (B151609) ring. For instance, in (E)-1-(Benzo[d] ijcmas.comresearchgate.netdioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one, the aromatic protons display signals as a doublet of doublets at 6.64 ppm and two doublets at 6.69 ppm and 6.71 ppm. mdpi.com
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Compound Example | Reference |
|---|---|---|---|---|
| Dioxole Methylene (O-CH₂-O) | 5.8 - 6.1 | Singlet (s) | (Z)-methyl 3-(benzo[d] ijcmas.comresearchgate.netdioxol-5-yl)-2-((2-formyl-1H-pyrrol-1-yl) methyl) acrylate | ijcmas.com |
| Aromatic (Ar-H) | 6.5 - 7.6 | Doublet (d), Doublet of Doublets (dd), Multiplet (m) | N-(3,4-dimethoxyphenyl)benzo[d] ijcmas.comresearchgate.netdioxole-5-carboxamide | najah.edu |
| Aliphatic Methylene (adjacent to ring) | ~3.5 - 5.5 | Singlet (s), Doublet (d) | 5-((allylselanyl)methyl)benzo[d] ijcmas.comresearchgate.netdioxole | ias.ac.in |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in a molecule produces a distinct signal, allowing for the determination of the carbon skeleton.
In benzo[d] ijcmas.comresearchgate.netdioxole derivatives, the methylene carbon of the dioxole ring (O-CH₂-O) is readily identified by its characteristic chemical shift, typically around δ 101-102 ppm. worldresearchersassociations.comias.ac.in The aromatic carbons of the benzodioxole moiety resonate in the range of approximately δ 108 to δ 150 ppm. worldresearchersassociations.comresearchgate.net The specific chemical shifts of the quaternary and protonated aromatic carbons are influenced by the nature and position of substituents. Carbons in functional groups attached to the ring, such as carbonyl carbons in amides or esters, appear in the downfield region of the spectrum (e.g., δ ~167 ppm for an ester carbonyl). ijcmas.com
| Carbon Type | Typical Chemical Shift (δ, ppm) | Compound Example | Reference |
|---|---|---|---|
| Dioxole Methylene (O-CH₂-O) | 101 - 102 | 1-((6-bromobenzo[d] ijcmas.comresearchgate.netdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole derivative | worldresearchersassociations.com |
| Aromatic (Ar-C) | 108 - 150 | 1-((6-bromobenzo[d] ijcmas.comresearchgate.netdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole derivative | worldresearchersassociations.com |
| Aromatic (Ar-CH) | 108 - 125 | 5-((allylselanyl)methyl)benzo[d] ijcmas.comresearchgate.netdioxole | ias.ac.in |
| Carbonyl (Ester) | ~167 | (Z)-methyl 3-(benzo[d] ijcmas.comresearchgate.netdioxol-5-yl)-2-((2-formyl-1H-pyrrol-1-yl) methyl) acrylate | ijcmas.com |
Two-dimensional (2D) NMR techniques are powerful methods for establishing atomic connectivity and, in some cases, the stereochemistry of complex molecules. For benzo[d] ijcmas.comresearchgate.netdioxole derivatives, techniques such as COSY, HSQC, and HMBC are routinely employed to provide a complete and unambiguous structural assignment. nih.govresearchgate.netmdpi.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to piece together adjacent proton systems within the molecule. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, providing definitive C-H bond information. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically over two or three bonds), which is crucial for connecting different spin systems and assigning the positions of quaternary carbons and substituents. nih.govresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of molecular fragmentation.
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the characterization of novel compounds. It measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places), which allows for the unambiguous determination of the elemental composition of a molecule. mdpi.comnih.govresearchgate.net For newly synthesized benzo[d] ijcmas.comresearchgate.netdioxole derivatives, HRMS is used to confirm that the experimentally determined exact mass matches the calculated mass for the proposed molecular formula, providing strong evidence for the compound's identity. worldresearchersassociations.comresearchgate.net
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z value (precursor ions) are selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. researchgate.netresearchgate.net The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of a compound or to elucidate the structure of an unknown. researchgate.net
In the analysis of benzo[d] ijcmas.comresearchgate.netdioxole derivatives, MS/MS studies can reveal characteristic fragmentation pathways. researchgate.net For example, the breakdown routes of protonated molecules can be rationalized by conducting low-energy CID-MS/MS analyses. researchgate.net The fragmentation often occurs at the more labile bonds, such as those in substituent side chains, providing valuable information about the nature and connectivity of these substituents to the core benzodioxole ring. researchgate.net This technique is particularly useful for distinguishing between isomers and for confirming the structural integrity of synthesized compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that provides a unique "fingerprint" of the compound. In the study of Benzo[d] semanticscholar.orgresearchgate.netdioxol-5-yl carbonochloridate (B8618190) and its derivatives, IR spectroscopy is invaluable for confirming the presence of key structural features, particularly the chloroformate group and the benzodioxole ring system.
The IR spectrum of Benzo[d] semanticscholar.orgresearchgate.netdioxol-5-yl carbonochloridate is characterized by specific absorption bands. The most prominent of these is the strong carbonyl (C=O) stretching vibration of the chloroformate group, which typically appears in the region of 1775-1815 cm⁻¹. This high-frequency absorption is characteristic of acid chlorides and related structures.
The benzodioxole moiety also gives rise to several distinct peaks. These include aromatic C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the aromatic ring around 1470-1610 cm⁻¹, and the characteristic C-O-C symmetric and asymmetric stretching of the dioxole ring, often observed in the 1250-1030 cm⁻¹ region. worldresearchersassociations.com Specifically, the methylene bridge (O-CH₂-O) often shows a notable scissoring vibration near 1489 cm⁻¹ and a wagging mode around 1378 cm⁻¹. orientjchem.org
Detailed research findings on related structures, such as other chloroformates and benzodioxole derivatives, support these assignments. chemicalbook.comchemicalbook.comnist.govresearchgate.net For instance, the IR spectra of simple alkyl chloroformates consistently show a strong carbonyl band in the 1770-1780 cm⁻¹ range. chemicalbook.comchemicalbook.com Similarly, studies on various 1,3-benzodioxole (B145889) derivatives confirm the characteristic absorption patterns of the fused ring system. worldresearchersassociations.comresearchgate.net
Table 1: Characteristic Infrared Absorption Bands for Benzo[d] semanticscholar.orgresearchgate.netdioxol-5-yl carbonochloridate
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | Medium |
| Carbonyl (Chloroformate) C=O | Stretching | 1775 - 1815 | Strong |
| Aromatic C=C | Stretching | 1470 - 1610 | Medium to Strong |
| Dioxole C-O-C | Asymmetric Stretching | 1230 - 1260 | Strong |
| Dioxole C-O-C | Symmetric Stretching | 1030 - 1040 | Strong |
| Chloroformate C-O | Stretching | 1150 - 1200 | Strong |
| C-Cl | Stretching | 650 - 800 | Medium to Strong |
Chromatographic Techniques for Reaction Monitoring and Purification
Chromatography is an essential tool in synthetic chemistry for separating, identifying, and purifying compounds from complex mixtures. In the context of research involving Benzo[d] semanticscholar.orgresearchgate.netdioxol-5-yl carbonochloridate, various chromatographic techniques are employed to monitor reaction progress, assess product purity, and isolate target derivatives.
Gas Chromatography (GC) for Volatile Product Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While Benzo[d] semanticscholar.orgresearchgate.netdioxol-5-yl carbonochloridate itself may be challenging to analyze directly by GC due to its reactivity and relatively high molecular weight, the technique is highly effective for monitoring the consumption of volatile starting materials or the formation of volatile byproducts during a reaction.
In synthetic procedures involving derivatives of the benzodioxole ring, GC coupled with a mass spectrometer (GC-MS) is frequently used for structural elucidation of products. mdpi.com For example, the analysis of a reaction mixture might involve a temperature-programmed method on a capillary column, such as a TG-5SILMS (30 m × 0.25 mm × 0.25 µm), using helium as the carrier gas. mdpi.com The temperature program could start at 50°C and ramp up to over 200°C to ensure the elution of all relevant volatile components. mdpi.com
Table 2: Example Gas Chromatography (GC) Conditions for Analysis of Benzo[d] semanticscholar.orgresearchgate.netdioxole Derivatives
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | Gas Chromatograph-Mass Spectrometer (GC-MS) | mdpi.com |
| Column | TG-5SILMS (or equivalent non-polar, e.g., HP-5MS) | mdpi.comnist.gov |
| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness | mdpi.com |
| Carrier Gas | Helium | mdpi.com |
| Flow Rate | 1.2 mL/min | mdpi.com |
| Temperature Program | Example: 50°C to 110°C at 10°C/min, then to 225°C | mdpi.com |
| Detector | Mass Spectrometer (MS) | mdpi.com |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the purity assessment and quantitative analysis of non-volatile or thermally labile compounds, such as Benzo[d] semanticscholar.orgresearchgate.netdioxol-5-yl carbonochloridate and its derivatives. Its high resolution and sensitivity make it ideal for separating complex mixtures and quantifying impurities, even at very low levels.
A notable application is in the quality control of complex pharmaceutical intermediates derived from the benzodioxole moiety. For instance, a chiral HPLC method was developed for the simultaneous determination of diastereoisomeric and enantiomeric impurities in a key intermediate of Tadalafil, (1R, 3R)-1-(1,3-benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester. nih.gov This method utilized an ovomucoid-based chiral stationary phase (Ultron ES-OVM) and a gradient elution with acetonitrile (B52724) and water, achieving baseline separation of all four isomers within 12 minutes. nih.gov Such methods are crucial for ensuring the stereochemical purity of the final active pharmaceutical ingredient.
Table 3: Example HPLC Conditions for Chiral Analysis of a Benzo[d] semanticscholar.orgresearchgate.netdioxole Derivative
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | High-Performance Liquid Chromatograph | nih.gov |
| Column | Ultron ES-OVM chiral column | nih.gov |
| Column Dimensions | 150 mm length x 4.6 mm I.D., 5 µm particle size | nih.gov |
| Mobile Phase A | Acetonitrile | nih.gov |
| Mobile Phase B | Water | nih.gov |
| Gradient Elution | 0-5 min (80% B), 5-10 min (80-60% B), 10-12 min (60% B) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Column Temperature | 30°C | nih.gov |
| Detection Wavelength | 220 nm | nih.gov |
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, particularly for chiral separations. selvita.com By using supercritical carbon dioxide as the primary mobile phase, SFC offers several advantages, including faster analysis and equilibration times, reduced consumption of organic solvents, and higher efficiency due to the low viscosity and high diffusivity of the mobile phase. selvita.comchromatographyonline.com
In the context of Benzo[d] semanticscholar.orgresearchgate.netdioxol-5-yl carbonochloridate derivatives, which may be synthesized as racemic or diastereomeric mixtures, SFC provides an efficient means for both analytical-scale enantiomeric purity determination and preparative-scale separation. semanticscholar.org Chiral stationary phases (CSPs) based on polysaccharide derivatives, such as amylose (B160209) or cellulose, are commonly used. semanticscholar.orgnih.gov The separation of four 1,3-dioxolane (B20135) derivatives on an amylose-based column is a relevant example, demonstrating the utility of SFC for this class of compounds. semanticscholar.org The development of robust SFC instrumentation has improved its coupling to mass spectrometers, further enhancing its analytical capabilities. nih.gov
Table 4: General Supercritical Fluid Chromatography (SFC) Parameters for Chiral Separations
| Parameter | Typical Condition | Reference |
|---|---|---|
| Primary Mobile Phase | Supercritical Carbon Dioxide (CO₂) | selvita.com |
| Co-solvent/Modifier | Methanol (B129727), Ethanol, or Acetonitrile | nih.gov |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | semanticscholar.orgnih.gov |
| Column Temperature | 25 - 40°C | - |
| Back Pressure | 100 - 200 bar | - |
| Flow Rate | 2 - 5 mL/min (Analytical Scale) | chromatographyonline.com |
| Detector | UV-Vis, Mass Spectrometer (MS) | nih.gov |
Future Directions and Emerging Research Frontiers for Benzo D 1 2 Dioxol 5 Yl Carbonochloridate
Development of Ultra-Green and Sustainable Synthetic Pathways
The conventional synthesis of aryl chloroformates, including Benzo[d] imperial.ac.ukgoogle.comdioxol-5-yl carbonochloridate (B8618190), has historically relied on the use of phosgene (B1210022) or its derivatives like triphosgene (B27547). google.comkobe-u.ac.jp While effective, these reagents pose significant safety and environmental hazards due to their extreme toxicity. kobe-u.ac.jp A primary frontier of research is therefore the development of ultra-green synthetic pathways that circumvent the use of phosgene-based chemistry altogether.
A promising avenue is the adoption of "photo-on-demand" synthesis. organic-chemistry.orgnih.govacs.org This innovative method utilizes chloroform (B151607) (CHCl3) as both a solvent and a reagent, which, upon exposure to UV light in the presence of oxygen, can generate the chloroformate in situ from the corresponding alcohol or phenol (B47542). organic-chemistry.org This approach drastically reduces operational complexity and safety risks by avoiding the handling and transportation of highly toxic gases. organic-chemistry.org Future research will likely focus on optimizing this photochemical process specifically for the synthesis of Benzo[d] imperial.ac.ukgoogle.comdioxol-5-yl carbonochloridate from sesamol (B190485) (benzo[d] imperial.ac.ukgoogle.comdioxol-5-ol), investigating reaction kinetics, quantum yields, and scalability.
Another area of development involves exploring alternative carbonylation reagents. Research into carbon monoxide (CO) surrogates and novel catalytic cycles that can directly carbonylate the hydroxyl group of sesamol under milder and safer conditions is a key objective. The goal is to create a process with a minimal environmental footprint, utilizing renewable energy sources and recyclable catalysts.
| Parameter | Traditional Phosgene Method | Triphosgene Method | Photo-on-Demand Method |
|---|---|---|---|
| Primary Reagent | Phosgene (COCl₂) Gas | Triphosgene (solid) | Chloroform (liquid) |
| Safety Profile | Extremely toxic, hazardous handling kobe-u.ac.jp | Safer solid alternative, but still generates phosgene in situ google.comkobe-u.ac.jp | Significantly safer, avoids highly toxic reagents organic-chemistry.org |
| Reaction Conditions | Often requires specialized equipment and stringent containment | Milder conditions, but requires careful control of base addition google.com | UV light, O₂ bubbling, ambient or near-ambient temperature organic-chemistry.org |
| Sustainability | Low (high toxicity, energy-intensive production of phosgene) | Moderate (reduces handling risks of phosgene gas) | High (phosgene-free, potential for use of photochemical reactors) |
Catalytic and Biocatalytic Transformations for Enhanced Efficiency and Selectivity
The next frontier lies in leveraging catalysis to improve the synthesis and subsequent reactions of Benzo[d] imperial.ac.ukgoogle.comdioxol-5-yl carbonochloridate. While some syntheses of aryl chloroformates use catalysts, such as organic phosphorus compounds, there is significant room for advancement. google.com Research is moving towards the design of highly active and selective catalysts that can operate under mild conditions, reduce waste, and be easily recovered and reused.
Biocatalysis presents a particularly exciting and sustainable approach. Enzymes, operating in aqueous media under ambient conditions, offer unparalleled selectivity (chemo-, regio-, and enantio-), which can eliminate the need for protecting groups and reduce downstream purification steps. almacgroup.com Future research could explore the use of hydrolases, such as immobilized lipases (e.g., CALB), for novel transformations. beilstein-journals.org For instance, a biocatalyst could be employed to resolve a racemic mixture by selectively reacting with one enantiomer of a chiral substrate using Benzo[d] imperial.ac.ukgoogle.comdioxol-5-yl carbonochloridate as a reagent, or to catalyze the formation of derivatives with high precision. almacgroup.combeilstein-journals.org The coupling of biocatalytic steps with traditional chemical synthesis in telescoped or flow processes is an emerging area that could be applied to create complex molecules from the benzodioxole core. beilstein-journals.org
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
While Benzo[d] imperial.ac.ukgoogle.comdioxol-5-yl carbonochloridate is primarily known as an acylating agent for introducing the benzo[d] imperial.ac.ukgoogle.comdioxol-5-yl-oxycarbonyl group, its full reactive potential remains largely untapped. Future research will focus on discovering novel reactivity patterns beyond simple nucleophilic substitution.
Studies on other aryl chloroformates have shown they can participate in less conventional reactions. For example, reactions with dimethylformamide have been reported to yield unexpected products, indicating the potential for the chloroformate group to act as more than a simple leaving group. acs.org Similarly, reactions with silver nitrate (B79036) have been explored. acs.org Future investigations could systematically probe the reactivity of Benzo[d] imperial.ac.ukgoogle.comdioxol-5-yl carbonochloridate with a wide range of reagents, including transition metal catalysts, radical initiators, and organocatalysts. The goal would be to uncover unprecedented transformations, such as novel cyclization cascades, cross-coupling reactions where the chloroformate acts as an electrophilic partner, or rearrangements that lead to new molecular scaffolds. The unique electronic properties conferred by the benzodioxole ring may lead to reactivity that diverges from that of simpler aryl chloroformates.
Integration with Flow Chemistry and Automated Synthesis Platforms
The modernization of synthetic chemistry is heavily reliant on the adoption of enabling technologies like continuous flow processing and automated synthesis. nih.gov These technologies offer superior control over reaction parameters, enhanced safety, and the potential for high-throughput experimentation and process optimization. mdpi.com
The synthesis of Benzo[d] imperial.ac.ukgoogle.comdioxol-5-yl carbonochloridate, particularly via photochemical or other catalyzed routes, is highly amenable to flow chemistry. mdpi.com A continuous flow setup would allow for precise control over light exposure, residence time, and temperature, leading to higher yields and purity while minimizing the volume of hazardous reagents at any given time.
Furthermore, integrating flow reactors with automated synthesis platforms can accelerate the discovery of new applications for this reagent. imperial.ac.uk An automated system could perform multi-step syntheses, purifications, and analyses in a sequential and unattended manner. nih.gov This would enable the rapid generation of libraries of derivative compounds (e.g., carbamates, carbonates, esters) by reacting Benzo[d] imperial.ac.ukgoogle.comdioxol-5-yl carbonochloridate with a diverse set of nucleophiles. Such a platform would be invaluable for medicinal chemistry programs or materials discovery, allowing researchers to quickly map structure-activity relationships. nih.gov
| Technology | Key Advantages for Synthesis & Application | Potential Research Focus |
|---|---|---|
| Flow Chemistry | Enhanced safety, precise control over reaction parameters, improved heat and mass transfer, easy scalability. mdpi.com | Optimization of photochemical synthesis in a flow reactor; telescoped reactions for multi-step synthesis of derivatives. |
| Automated Synthesis | High-throughput screening, rapid library generation, improved reproducibility, unattended operation. imperial.ac.uk | Development of automated protocols for synthesizing libraries of carbamates and carbonates for biological screening. |
| Integrated Platforms | Accelerated discovery cycles (Design-Synthesize-Test-Analyze), data-driven optimization. nih.gov | Creation of a fully autonomous platform for discovering novel materials or bioactive molecules derived from Benzo[d] imperial.ac.ukgoogle.comdioxol-5-yl carbonochloridate. |
Application in Materials Science for Advanced Polymer and Specialty Chemical Development
The utility of chloroformates as intermediates for polymers, such as polyurethanes and polycarbonates, is well-established. google.comjustia.com However, the specific incorporation of the benzo[d] imperial.ac.ukgoogle.comdioxole moiety into polymer backbones is an underexplored area with significant potential. The rigid, planar, and electron-rich nature of the benzodioxole ring system could impart unique and desirable properties to materials.
Future research will likely focus on synthesizing novel monomers derived from Benzo[d] imperial.ac.ukgoogle.comdioxol-5-yl carbonochloridate. For example, reacting it with diols or diamines could produce monomers for step-growth polymerization, leading to new classes of polyesters, polycarbonates, or polyurethanes. These polymers could exhibit enhanced thermal stability, specific optical properties (e.g., high refractive index), or unique degradation profiles. The presence of the benzodioxole unit, a common feature in natural products, might also lead to polymers with greater biocompatibility or biodegradability. Furthermore, the compound could be used to functionalize existing polymers, attaching the benzodioxole group to impart new surface properties or to act as a reactive handle for further chemical modification.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzo[d][1,3]dioxol-5-yl carbonochloridate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via analogous methods to benzoyl chloride, such as reacting the corresponding carboxylic acid (e.g., 3,4-(methylenedioxy)benzoic acid) with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. For example, benzoyl chloride synthesis involves refluxing benzoic acid with SOCl₂ in benzene, followed by distillation to isolate the product .
- Optimization : Control moisture rigorously to avoid hydrolysis. Reaction progress can be monitored by TLC or IR spectroscopy for the disappearance of the carboxylic acid peak (~1700 cm⁻¹). Purification via fractional distillation under reduced pressure is recommended .
Q. How should researchers safely handle and store this compound given its reactivity?
- Safety Protocol : Use PPE (gloves, goggles, lab coat) in a fume hood. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid contact with water, alcohols, or amines, as it reacts violently to release HCl gas .
- Spill Response : Neutralize spills with sodium bicarbonate or sand, followed by disposal as hazardous waste .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Characterization :
- NMR : ¹H and ¹³C NMR to confirm the benzodioxole ring (δ 5.9–6.1 ppm for methylenedioxy protons) and acyl chloride carbonyl (δ ~170 ppm in ¹³C) .
- FT-IR : A sharp peak at ~1770 cm⁻¹ confirms the C=O stretch of the carbonochloridate group .
- Elemental Analysis : Verify Cl content (theoretical ~20%) to assess purity .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions be applied to derivatives of this compound for drug discovery?
- Methodology : Convert the carbonochloridate to a boronic ester via reaction with pinacolborane. For example, in , a pyridine derivative was synthesized using Pd(OAc)₂/XPhos catalyst and K₃PO₄ in dioxane/water (100°C, 12h). Yields improved with degassed solvents and controlled stoichiometry .
- Troubleshooting : Low yields may arise from residual moisture or improper catalyst activation. Use Schlenk-line techniques for oxygen-sensitive steps .
Q. What strategies resolve contradictions in bioactivity data for benzodioxole-derived compounds, such as antimicrobial activity?
- Case Study : In , pyrazole derivatives showed variable antimicrobial activity depending on substituents. For example, electron-withdrawing groups (e.g., -NO₂) enhanced antifungal activity, while bulky groups reduced bioavailability .
- Data Analysis : Compare MIC (Minimum Inhibitory Concentration) values across multiple assays (e.g., broth microdilution vs. agar diffusion). Use statistical tools (e.g., ANOVA) to identify significant trends .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution?
- Approach : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states for reactions with amines or alcohols. Studies on benzoyl chloride show that electron-deficient aryl groups accelerate substitution by stabilizing the tetrahedral intermediate .
- Validation : Correlate computational results with experimental kinetic data (e.g., rate constants in DCM vs. THF) .
Methodological Challenges and Solutions
Q. Why do some synthetic routes yield undesired byproducts, and how can selectivity be improved?
- Common Issues : Hydrolysis to the carboxylic acid or formation of esters (if alcohols are present). highlights the use of DCC coupling to minimize side reactions by activating the carbonyl group without HCl release .
- Solution : Employ scavengers (e.g., molecular sieves) for HCl or switch to milder reagents like oxalyl chloride with catalytic DMF .
Q. How to design structure-activity relationship (SAR) studies for benzodioxole derivatives in antiviral research?
- Framework : Synthesize analogs with varying substituents on the benzodioxole ring (e.g., -OCH₃, -Cl) and test against viral targets (e.g., HSV-1 in ). Use molecular docking to prioritize candidates targeting viral proteases .
- Data Interpretation : Plot IC₅₀ values against electronic (Hammett σ) or lipophilic (logP) parameters to identify key SAR drivers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
